molecular formula C18H20FN3O3S B244652 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244652
M. Wt: 377.4 g/mol
InChI Key: SQCDKGCJUMQXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor of a specific protein kinase that plays a crucial role in various physiological processes, including cell growth, proliferation, and differentiation.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of a specific protein kinase called AKT. AKT plays a crucial role in various physiological processes, including cell growth, proliferation, and differentiation. The inhibition of AKT by 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide have been extensively studied. This compound has been found to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to induce apoptosis, a programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been found to be a potent inhibitor of AKT, making it a valuable tool for studying AKT-related physiological processes. However, one of the limitations of using 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its low solubility in water, which can limit its applicability in certain experimental settings.

Future Directions

There are several future directions for the research on 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One of the directions is the development of more potent and selective inhibitors of AKT that can overcome the limitations of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Another direction is the investigation of the potential applications of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the exploration of the role of AKT in other physiological processes, such as metabolism and aging, can provide new insights into the potential applications of AKT inhibitors in various diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step is the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The second step is the reaction of 3-fluorobenzoyl chloride with 4-(methylsulfonyl)-1-piperazine to form 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to be a potent inhibitor of a specific protein kinase that is overexpressed in various cancer cells. The inhibition of this protein kinase leads to the suppression of cancer cell growth and proliferation, making 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide a promising candidate for cancer therapy.

properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-fluoro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20FN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)

InChI Key

SQCDKGCJUMQXIE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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